(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid is a unique organic compound characterized by its hexahydrofurofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. Common synthetic routes include the use of dihydroxy acids or their derivatives, which undergo cyclization reactions to form the hexahydrofurofuran ring. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydrofurofuran derivatives and related bicyclic structures. Examples include:
- (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid derivatives with different substituents.
- Other bicyclic compounds with similar ring structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C8H10O6 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10O6/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4-,5+,6+/m0/s1 |
InChI Key |
MTIJHPQMMIKMDQ-UNTFVMJOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.